
2-Bromo-4,5-difluorobenzoic acid
Overview
Description
2-Bromo-4,5-difluorobenzoic acid is an organic compound with the molecular formula C7H3BrF2O2. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine and two fluorine atoms. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,5-difluorobenzoic acid typically involves the bromination of 2,4-difluorobenzoic acid. One common method includes reacting 2,4-difluorobenzoic acid with a brominating reagent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like sulfuric acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of high-purity this compound involves additional steps such as esterification, rectification, and hydrolysis. These steps help in purifying the product and achieving a high yield. The process may include the use of solvents like methanol and purification techniques like distillation .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification under acidic or catalytic conditions. This reaction is critical for modifying solubility or further functionalizing the molecule.
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Reactants : this compound (1.00 g, 4.24 mmol), thionyl chloride (2 mL), methanol (12 mL).
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Conditions : Reflux for 2 hours.
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Product : Methyl 2-bromo-4,5-difluorobenzoate.
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Yield : 92% (0.97 g).
Reaction Component | Details |
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Catalyst | Thionyl chloride (SOCl₂) |
Solvent | Methanol |
Temperature | Reflux (~65–70°C) |
Key Step | Nucleophilic acyl substitution |
Similar esterifications with ethanol or isopropanol are reported, yielding corresponding ethyl or isopropyl esters for downstream applications .
Nucleophilic Substitution Reactions
The bromine atom at the 2-position is susceptible to substitution by nucleophiles, facilitated by electron-withdrawing fluorine groups enhancing electrophilicity.
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Reactants : this compound (1.1 g, 4.8 mmol), ethanesulfonamide (0.78 g, 7.1 mmol).
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Conditions : Not explicitly detailed, but typical coupling agents (e.g., EDC, DCC) likely used.
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Product : 2-(Ethylsulfonamido)-4,5-difluorobenzoic acid.
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Purity : Confirmed via LCMS ([M-H]⁻: 263.96 vs. calculated 264.02).
Mechanism :
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Activation of the carboxylic acid to a reactive intermediate (e.g., acyl chloride).
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Nucleophilic attack by the sulfonamide nitrogen.
Transition Metal-Catalyzed Coupling Reactions
The bromine substituent participates in cross-coupling reactions, such as Suzuki-Miyaura couplings, to form biaryl structures.
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Reactants : Methyl 2-bromo-4,5-difluorobenzoate, aryl boronic acid.
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Catalyst : Palladium (e.g., Pd(PPh₃)₄).
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Base : Cs₂CO₃ or Na₂CO₃.
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Product : Biaryl derivatives for pharmaceutical intermediates.
Parameter | Value |
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Catalyst Loading | 1–5 mol% |
Solvent | DMF or THF |
Temperature | 80–100°C |
This reaction is pivotal in synthesizing drug candidates targeting inflammatory pathways .
Hydrolysis and Functional Group Interconversion
The ester derivatives of this compound can be hydrolyzed back to the carboxylic acid under basic conditions.
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Reactants : Methyl 2-bromo-4,5-difluorobenzoate.
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Conditions : NaOH aqueous solution, reflux.
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Product : this compound (recovered).
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Yield : >80% with purity >99.5%.
Halogen Exchange Reactions
Bromine can be replaced by other halogens (e.g., iodine) via Finkelstein-type reactions, though this is less common due to the stability of the C-Br bond in aromatic systems.
Theoretical Pathway :
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Reactants : this compound, KI.
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Catalyst : CuI or Pd.
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Product : 2-Iodo-4,5-difluorobenzoic acid.
Decarboxylation Reactions
Under strong heating or basic conditions, the carboxylic acid group may undergo decarboxylation, though this is not a primary reaction pathway for this compound.
Key Data Tables
Scientific Research Applications
Biological Applications
1. Antiparasitic Activity
2-Bromo-4,5-difluorobenzoic acid has shown potential as a precursor for synthesizing compounds with antiparasitic properties. Notably, related compounds have been reported to inhibit PfATP4, a sodium pump essential for the survival of malaria parasites.
Case Study: Antiparasitic Efficacy
A study optimized dihydroquinazolinone derivatives similar to 2-bromo compounds to enhance activity against Plasmodium falciparum. The modifications improved solubility and metabolic stability while maintaining efficacy against malaria parasites.
2. Anti-inflammatory Effects
The compound may modulate inflammatory responses through pathways involving NF-κB and MAPK signaling. In vitro studies demonstrated that it can inhibit pro-inflammatory cytokine production in macrophages.
Case Study: Anti-inflammatory Properties
Research indicated that this compound suppresses NF-κB activation, suggesting its potential as an anti-inflammatory agent.
Chemical Synthesis Applications
This compound serves as a valuable intermediate in organic synthesis. Its reactivity allows for the development of complex molecules through various coupling reactions.
Table 1: Synthesis Applications
Application Type | Description |
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Organic Synthesis | Used as a reagent for synthesizing bioactive molecules |
Pharmaceutical Research | Intermediate in the preparation of drugs targeting various diseases |
Specialty Chemicals | Production of materials with specific chemical properties |
Research Findings
Recent studies emphasize the role of fluorinated compounds in drug design. The presence of fluorine atoms enhances biological activity by improving binding affinity to target proteins. Analogues with fluorine substitutions have shown increased potency against various targets, including enzymes involved in cancer progression and infectious diseases.
Table 2: Biological Activities of this compound
Activity Type | Observed Effects | References |
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Antiparasitic | Inhibition of PfATP4 activity | |
Anti-inflammatory | Modulation of NF-κB and MAPK pathways | |
Cytotoxicity | Induction of apoptosis in cancer cell lines |
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-difluorobenzoic acid depends on its application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. For instance, in Suzuki-Miyaura coupling, it participates in oxidative addition, transmetalation, and reductive elimination steps to form biaryl products . The molecular targets and pathways involved vary based on the specific reaction and conditions.
Comparison with Similar Compounds
- 2-Bromo-4,5-dimethoxybenzoic acid
- 5-Bromo-2,4-difluorobenzoic acid
- 4-Bromo-2,5-difluorobenzenesulfonyl chloride
Comparison: 2-Bromo-4,5-difluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
Biological Activity
2-Bromo-4,5-difluorobenzoic acid (CAS Number: 64695-84-7) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, applications, and relevant research findings.
- Molecular Formula : C₇H₃BrF₂O₂
- Molecular Weight : 237.00 g/mol
- Melting Point : 118-122 °C
- Density : 1.9 g/cm³
- Boiling Point : 291.3 °C at 760 mmHg
- Flash Point : 130.0 °C
These properties indicate that this compound is a stable compound suitable for various laboratory applications and biological studies.
Biological Activities
This compound exhibits a range of biological activities that make it a valuable compound in pharmaceutical research. Its primary activities include:
- Anti-infection Properties : The compound has shown efficacy against various pathogens, including bacterial and viral strains. It is particularly noted for its potential against HIV and influenza viruses .
- Cell Cycle Regulation : Research indicates its role in apoptosis and cell cycle modulation, suggesting potential applications in cancer therapy .
- Neuronal Signaling : It interacts with various receptors involved in neuronal signaling pathways, including adrenergic and serotonin receptors, which may contribute to its effects on central nervous system disorders .
The biological activity of this compound can be attributed to its ability to modulate several key signaling pathways:
- MAPK/ERK Pathway : This pathway is crucial for cell proliferation and survival. The compound's influence on this pathway can lead to apoptosis in cancer cells.
- NF-κB Pathway : Inhibition of this pathway can reduce inflammation and enhance the anti-cancer effects of the compound .
- GPCR Interactions : The compound acts on G-protein coupled receptors (GPCRs), which are pivotal in various physiological processes, including neurotransmission and immune responses .
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- A study published in ACS Omega demonstrated that derivatives of this compound could effectively inhibit the growth of cancer cells through targeted apoptosis mechanisms .
- Another investigation found that it could modulate dopamine neurotransmission, making it a candidate for treating neurological disorders such as Alzheimer's disease .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-bromo-4,5-difluorobenzoic acid, and how can reaction conditions be optimized for academic-scale synthesis?
- Methodological Answer : The synthesis typically begins with halogenation of a difluorobenzoic acid precursor. For example, bromination of 4,5-difluorobenzoic acid using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃) at 0–5°C ensures regioselective substitution . Post-bromination, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical. Reaction optimization involves adjusting stoichiometry (1.1–1.3 eq Br₂), temperature control (–10°C to room temperature), and catalyst loading (5–10 mol%) to achieve yields >85% .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (70:30) to assess purity (>98%).
- NMR : ¹H NMR (DMSO-d₆) identifies substitution patterns: aromatic protons appear as doublets (δ 7.8–8.2 ppm, J = 8–10 Hz for F-C coupling), while the carboxylic acid proton is observed at δ 13.1–13.3 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M-H]⁻ at m/z 234.93 (calculated for C₇H₃BrF₂O₂) .
Q. How does the presence of bromine and fluorine substituents influence the solubility and reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Bromine acts as a leaving group in Suzuki-Miyaura couplings (e.g., with Pd(PPh₃)₄ catalyst, K₂CO₃ base, DMF solvent, 80°C), while fluorine enhances electrophilicity of the aromatic ring, promoting nucleophilic substitution. However, the carboxylic acid group limits solubility in non-polar solvents; thus, pre-derivatization (e.g., methyl ester formation) or use of polar aprotic solvents (DMSO, DMF) is recommended . Comparative studies with 4-bromo-2,5-difluorobenzoic acid show similar reactivity trends .
Advanced Research Questions
Q. What strategies can resolve contradictory data regarding the biological activity of this compound derivatives in enzyme inhibition studies?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., pH, co-solvents). To address this:
- Dose-Response Curves : Test derivatives across a wide concentration range (1 nM–100 µM) to identify non-linear effects.
- Enzyme Source Standardization : Use recombinant enzymes (e.g., human carbonic anhydrase II) to eliminate variability from tissue extracts.
- Structural Analysis : Compare X-ray crystallography data of enzyme-inhibitor complexes (e.g., halogen bonding with His94 in carbonic anhydrase) to validate binding modes . Adjust substituent positions (e.g., replacing Br with Cl) to refine IC₅₀ values .
Q. How can computational chemistry methods be integrated with experimental data to predict the reactivity of this compound in novel synthetic pathways?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 at the B3LYP/6-311++G(d,p) level to model transition states for Suzuki couplings. Calculate activation energies to predict regioselectivity in Pd-catalyzed reactions.
- Molecular Dynamics (MD) : Simulate solvation effects in DMF to optimize reaction trajectories.
- Docking Studies : Predict binding affinities for enzyme targets (e.g., kinases) using AutoDock Vina, correlating with experimental IC₅₀ data . Validate with kinetic isotope effect (KIE) studies to confirm mechanistic pathways .
Q. What experimental approaches are recommended for studying the regioselectivity challenges in nucleophilic aromatic substitution reactions involving this compound?
- Methodological Answer :
- Competitive Substitution Experiments : React with amines (e.g., piperidine) in THF at 60°C. Monitor Br vs. F substitution via ¹⁹F NMR (δ –110 to –120 ppm for CF groups).
- Isotopic Labeling : Use ¹⁸O-labeled carboxylic acid to track decarboxylation pathways under basic conditions.
- Electron-Deficiency Mapping : Employ Hammett σ constants (σₘ for F = 0.34, σₚ for Br = 0.26) to predict attack at the most electrophilic position (C-4 vs. C-5). Compare with 4-bromo-2,5-difluorobenzoic acid derivatives to isolate substituent effects .
Properties
IUPAC Name |
2-bromo-4,5-difluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCBGBZYTNTZJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382296 | |
Record name | 2-Bromo-4,5-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64695-84-7 | |
Record name | 2-Bromo-4,5-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4,5-difluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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